

The Core Identity of tert-Amylamine: A Technical Guide

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Compound of Interest

Compound Name: **tert-Amylamine**

Cat. No.: **B128125**

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InChIKey: GELMWIVBBPAMIO-UHFFFAOYSA-N

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **tert-amylamine**. It delves into the fundamental physicochemical properties, established experimental protocols for its synthesis and analysis, and its applications as a chemical intermediate. All quantitative data is presented in easily comparable tables, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical and Spectroscopic Data

tert-Amylamine, also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine, is a primary aliphatic amine.^[1] Its core properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
InChIKey	GELMWIVBBPAMIO-UHFFFAOYSA-N [2]
InChI	1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3 [2] [3]
SMILES	CCC(C)(C)N [1] [2]
CAS Number	594-39-8 [1] [2] [3] [4] [5] [6]
Molecular Formula	C5H13N [1] [4] [5] [6]
Molecular Weight	87.16 g/mol [2] [4]
EC Number	209-839-9 [2]
PubChem CID	68986 [1]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Clear, colorless to yellow or brownish liquid [3]
Density	0.746 g/mL at 25 °C [2]
Boiling Point	77 °C [2] [3]
Melting Point	-105 °C [3]
Flash Point	-1 °C (closed cup)
Refractive Index	n _{20/D} 1.3996 [2] [3]
pKa	10.85 at 19 °C [3]
Water Solubility	Soluble [3]

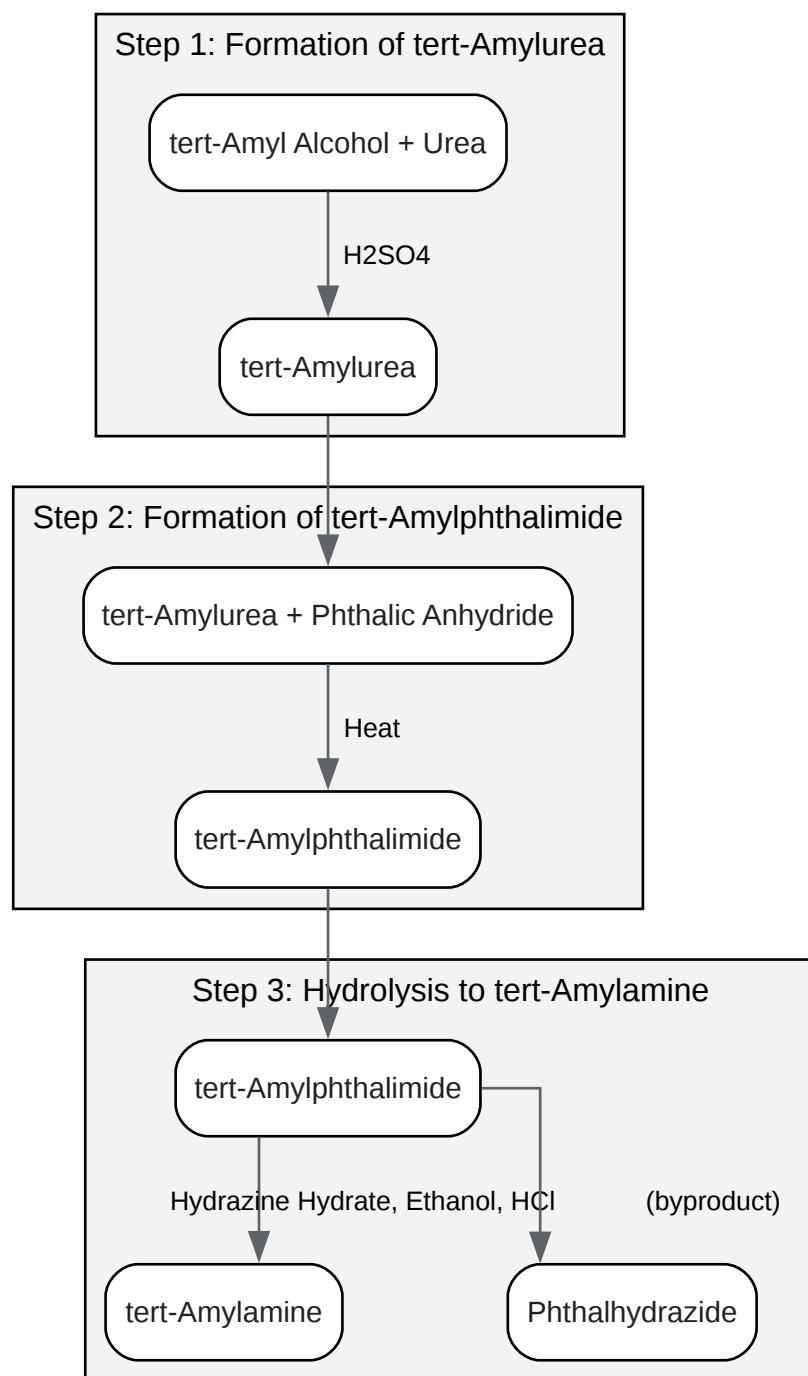
Experimental Protocols

Detailed methodologies for the synthesis and analysis of **tert-amylamine** are crucial for its application in research and development.

Synthesis of tert-Amylamine via the Phthalimide Method

A common laboratory-scale synthesis of tert-alkylamines involves the formation and subsequent cleavage of a phthalimide derivative. This method can be adapted for the preparation of **tert-amylamine**.^[3]

Experimental Workflow for **tert-Amylamine** Synthesis



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Caption: Synthesis workflow for **tert-amylamine** via the phthalimide method.

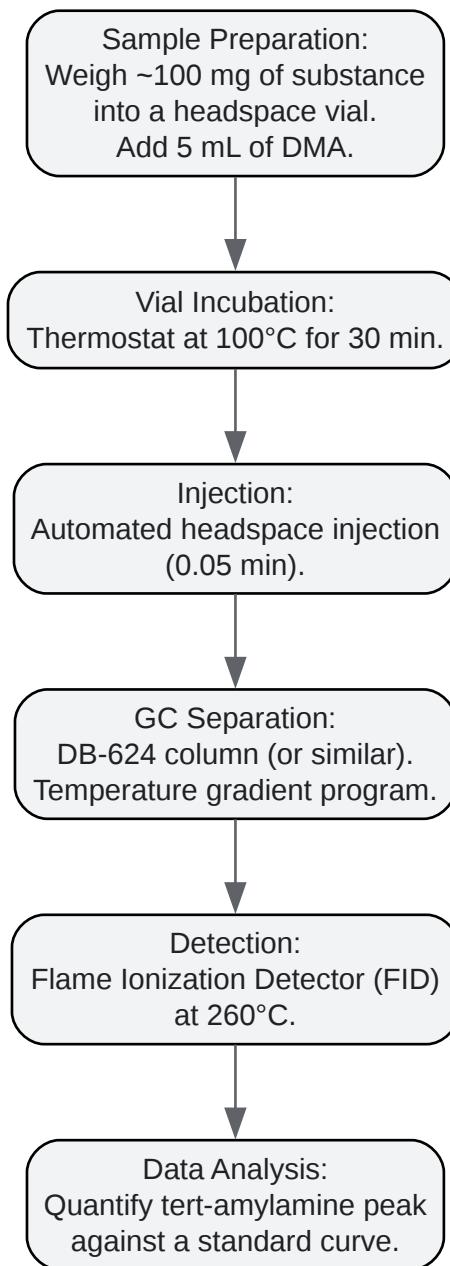
Protocol:

- Synthesis of tert-Amylurea: In a manner analogous to the synthesis of tert-butylurea, tert-amyl alcohol is reacted with urea in the presence of a strong acid like sulfuric acid. The resulting tert-amylurea is produced in yields of 50–58%.[\[3\]](#)
- Synthesis of tert-Amylphthalimide: The tert-amylurea is then reacted with phthalic anhydride under heating to yield tert-amylphthalimide. This step typically proceeds with yields of 63–72%.[\[3\]](#)
- Hydrolysis to **tert-Amylamine**: The tert-amylphthalimide is refluxed with hydrazine hydrate in ethanol. After cooling, concentrated hydrochloric acid is added to precipitate phthalhydrazide. The **tert-amylamine** remains in the filtrate as the hydrochloride salt. Following filtration and purification (e.g., distillation), **tert-amylamine** is obtained in approximately 87% yield.[\[3\]](#)

Analytical Method: Headspace Gas Chromatography (GC)

The purity of **tert-amylamine** and its presence as a residual solvent in pharmaceutical substances can be determined using headspace gas chromatography with a flame-ionization detector (FID). The following is an adaptation of a validated method for similar amines.[\[7\]](#)

Experimental Workflow for Headspace GC Analysis



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Caption: Workflow for the analysis of **tert-amylamine** by headspace GC-FID.

Chromatographic Conditions:

- Apparatus: Gas chromatograph with an FID and a headspace autosampler.[\[7\]](#)
- Column: DB-624 (60 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent column with a phase composition of 6% cyanopropylphenyl / 94% dimethylpolysiloxane.[\[7\]](#)

- Carrier Gas: Nitrogen or Helium.[[7](#)]
- Temperatures:
 - Injector: 200°C
 - Detector: 260°C
 - Oven Program: Initial temperature of 40°C held for 10 minutes, then ramped at 40°C/min to 240°C and held for 8 minutes.[[7](#)]
- Headspace Conditions:
 - Vial Oven: 100°C
 - Thermostat Time: 30 minutes
 - Solvent: N,N-Dimethylacetamide (DMA)[[7](#)]

Applications in Research and Drug Development

While **tert-amylamine** itself is not a therapeutic agent, its sterically hindered primary amine group makes it a valuable building block in synthetic chemistry, particularly in the development of new pharmaceutical compounds.

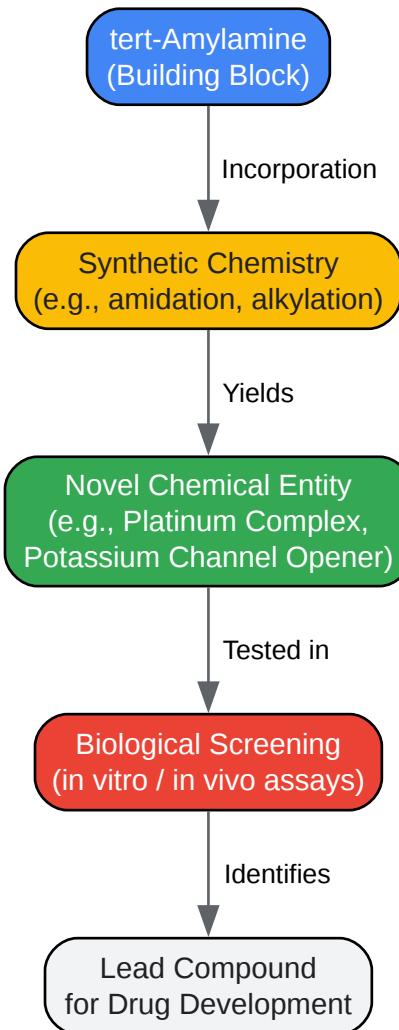
Role as a Chemical Intermediate

tert-Amylamine is used as a substitute for similar bulky alkylamines, like the **tert**-butylamino group, in the synthesis of complex molecules.[[8](#)] Its incorporation can modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability.

Use in the Synthesis of Biologically Active Molecules

Peer-reviewed literature indicates the use of **tert-amylamine** in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been incorporated into the structure of new anticancer platinum (II) complexes and in the design of novel potassium channel openers intended for treating urge urinary incontinence.

Logical Relationship in Drug Development

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Caption: Role of **tert-amylamine** as a building block in drug discovery.

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